Methyl 3-nitro-[1,1'-biphenyl]-2-carboxylate
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Overview
Description
Methyl 3-nitro-[1,1’-biphenyl]-2-carboxylate is an organic compound with the molecular formula C14H11NO4. It is a derivative of biphenyl, where a nitro group is attached to one of the phenyl rings, and a methyl ester group is attached to the carboxylate group on the other phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-[1,1’-biphenyl]-2-carboxylate typically involves a multi-step process. One common method is the nitration of methyl benzoate followed by a Suzuki-Miyaura coupling reaction. The nitration step introduces the nitro group onto the aromatic ring, and the coupling reaction forms the biphenyl structure .
Industrial Production Methods
In an industrial setting, the production of Methyl 3-nitro-[1,1’-biphenyl]-2-carboxylate can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Methyl 3-amino-[1,1’-biphenyl]-2-carboxylate.
Substitution: Various substituted biphenyl derivatives.
Hydrolysis: 3-nitro-[1,1’-biphenyl]-2-carboxylic acid.
Scientific Research Applications
Methyl 3-nitro-[1,1’-biphenyl]-2-carboxylate is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: In the development of biochemical assays and as a probe in molecular biology studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-[1,1’-biphenyl]-2-carboxylate depends on its chemical structure. The nitro group is electron-withdrawing, which affects the reactivity of the aromatic ring. This compound can interact with various molecular targets through electrophilic and nucleophilic interactions. The pathways involved include aromatic substitution and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3’-nitro-1,1’-biphenyl: Similar structure but lacks the ester group.
2-Methyl-3’-nitro-1,1’-biphenyl: Similar structure with a different position of the methyl group
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C14H11NO4 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
methyl 2-nitro-6-phenylbenzoate |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)13-11(10-6-3-2-4-7-10)8-5-9-12(13)15(17)18/h2-9H,1H3 |
InChI Key |
OXYHIGKWGXJAGB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
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